molecular formula C8H13ClF3NO2 B6207814 methyl 5-(trifluoromethyl)piperidine-2-carboxylate hydrochloride CAS No. 2703775-00-0

methyl 5-(trifluoromethyl)piperidine-2-carboxylate hydrochloride

Cat. No.: B6207814
CAS No.: 2703775-00-0
M. Wt: 247.64 g/mol
InChI Key: OKTKTJBNGSKXHB-UHFFFAOYSA-N
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Description

Methyl 5-(trifluoromethyl)piperidine-2-carboxylate hydrochloride (CAS: 2703775-00-0) is a piperidine-derived compound featuring a trifluoromethyl (-CF₃) substituent at the 5-position and a methyl ester group at the 2-position, with a hydrochloride salt form. Its molecular formula is C₈H₁₁ClF₃NO₂, and it has a molecular weight of 257.63 g/mol . The trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable building block in pharmaceutical and agrochemical research.

Properties

CAS No.

2703775-00-0

Molecular Formula

C8H13ClF3NO2

Molecular Weight

247.64 g/mol

IUPAC Name

methyl 5-(trifluoromethyl)piperidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C8H12F3NO2.ClH/c1-14-7(13)6-3-2-5(4-12-6)8(9,10)11;/h5-6,12H,2-4H2,1H3;1H

InChI Key

OKTKTJBNGSKXHB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(CN1)C(F)(F)F.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Reaction with Sulfur Tetrafluoride and Hydrofluoric Acid

The most direct method involves treating piperidine carboxylic acids with sulfur tetrafluoride (SF₄) in a mixture of trichloromethane and anhydrous hydrofluoric acid (HF). For example, pipecolic acid reacts with SF₄ at 65°C for 3 hours to yield 5-(trifluoromethyl)piperidine-2-carboxylic acid, which is subsequently esterified with methanol and converted to the hydrochloride salt. This one-pot process avoids intermediate isolation, streamlining production.

Key Conditions:

  • Molar Ratio: 1:2.7 (pipecolic acid : SF₄)

  • Solvents: Trichloromethane and HF (1:0.5 w/w)

  • Temperature: 65–150°C

  • Yield: 54.5–74.6%

The reaction proceeds via nucleophilic fluorination, where SF₄ replaces the hydroxyl group of the carboxylic acid with a trifluoromethyl group. HF acts as both a catalyst and solvent, stabilizing reactive intermediates.

Table 1: Performance of Direct Trifluoromethylation

Starting MaterialSF₄ (equiv)Temperature (°C)Time (h)Yield (%)Purity (%)
Pipecolic acid2.765354.598.9
4-Piperidine carboxylic acid2.7150374.695.2

Multi-Step Synthesis via Cyanation and Hydrolysis

Bromination and Cyanation of Tetrahydrothiazolo Pyridines

An alternative route begins with bromination of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine using copper(II) bromide and alkyl nitrites, followed by cyanation with metal cyanides (e.g., NaCN) in dimethylacetamide at 140–160°C. The resulting nitrile intermediate is hydrolyzed to the carboxylic acid using lithium hydroxide, which is then esterified and converted to the hydrochloride salt.

Advantages:

  • Avoids hazardous SF₄ and HF.

  • Enables modular functionalization of the piperidine ring.

Limitations:

  • Lower overall yield (38–52%) due to multiple steps.

  • Requires rigorous purification after hydrolysis.

Table 2: Multi-Step Synthesis Parameters

StepReagentsConditionsIntermediate Yield (%)
BrominationCuBr₂, alkyl nitrite0–25°C, 2–5 h85–90
CyanationNaCN, dimethylacetamide140–160°C, 13–20 h70–75
HydrolysisLiOH, ethanol40–70°C, 5–10 h90–95

Esterification and Salt Formation

Methanol-Mediated Esterification

After trifluoromethylation, the free carboxylic acid is esterified with methanol under acidic conditions. Concentrated hydrochloric acid (HCl) is introduced to form the hydrochloride salt, either by direct addition or via gas-phase HCl treatment in diethyl ether.

Optimization Insights:

  • Acid Catalyst: Sulfuric acid (0.5 equiv) improves esterification efficiency.

  • Solvent Choice: Anhydrous methanol minimizes side reactions.

  • Salt Formation: HCl gas bubbled into the ester solution yields >99% purity.

Industrial-Scale Production Considerations

Environmental Impact

SF₄ emissions are mitigated using alkali scrubbers (e.g., NaOH), which convert residual gas into non-toxic sulfites. Recycling trichloromethane via distillation reduces solvent waste by 70–80% .

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant and Antipsychotic Properties

Research indicates that compounds containing trifluoromethyl groups can enhance the biological activity of drugs. Methyl 5-(trifluoromethyl)piperidine-2-carboxylate hydrochloride is being studied for its potential antidepressant and antipsychotic effects. The trifluoromethyl group may improve the binding affinity to neurotransmitter receptors, thereby enhancing therapeutic efficacy .

1.2 Role in Drug Development

The compound has been identified as a key intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow for modifications that can lead to the development of new drugs targeting specific biological pathways, particularly in treating mood disorders and schizophrenia .

Organic Synthesis

2.1 Synthetic Methodologies

This compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through reactions such as nucleophilic substitutions and cyclization processes. The trifluoromethyl group enhances the stability and reactivity of intermediates, making it a valuable reagent in synthetic organic chemistry .

2.2 Applications in Material Science

Beyond pharmaceuticals, this compound is being explored for applications in material science due to its unique chemical properties. It can be incorporated into polymer matrices to impart specific functionalities, such as increased thermal stability or enhanced barrier properties .

Case Studies

3.1 Case Study: Synthesis of Novel Antidepressants

A recent study demonstrated the synthesis of a series of novel antidepressants using this compound as a starting material. The resulting compounds exhibited improved potency compared to existing medications, highlighting the compound's potential in developing next-generation antidepressants .

3.2 Case Study: Trifluoromethylated Compounds in Oncology

Research has shown that trifluoromethylated compounds, including derivatives of this compound, have promising anticancer properties. These compounds were tested against various cancer cell lines, demonstrating significant cytotoxic effects and potential for further development into anticancer therapies .

Summary Table of Properties and Applications

Property/ApplicationDescription
Chemical Structure This compound
Potential Therapeutic Uses Antidepressant, antipsychotic, anticancer agents
Role in Organic Synthesis Key intermediate for drug development and complex molecule synthesis
Material Science Applications Enhances properties of polymers and materials
Research Findings Improved potency in antidepressants; significant cytotoxicity in cancer studies

Mechanism of Action

The mechanism by which methyl 5-(trifluoromethyl)piperidine-2-carboxylate hydrochloride exerts its effects is often related to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It can modulate enzyme activity or receptor function by binding to active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares methyl 5-(trifluoromethyl)piperidine-2-carboxylate hydrochloride with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number Key Differences
This compound C₈H₁₁ClF₃NO₂ 257.63 Piperidine, -CF₃, methyl ester, HCl salt 2703775-00-0 Hydrochloride salt; piperidine backbone
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate C₈H₅ClF₃NO₂ 239.58 Pyridine, -Cl, -CF₃, methyl ester 655235-65-7 Pyridine ring; chlorine substituent
Ethyl 5-(trifluoromethyl)-2-pyridinecarboxylate C₉H₈F₃NO₂ 227.16 Pyridine, -CF₃, ethyl ester 128072-94-6 Ethyl ester; pyridine backbone
Methyl (S)-piperidine-2-carboxylate hydrochloride C₇H₁₄ClNO₂ 187.64 Piperidine, methyl ester, HCl salt 18650-39-0 Lacks -CF₃ group; lower molecular weight

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to non-fluorinated analogs like methyl (S)-piperidine-2-carboxylate hydrochloride, enhancing membrane permeability .
  • Solubility : The hydrochloride salt form improves aqueous solubility relative to neutral analogs (e.g., ethyl 5-(trifluoromethyl)-2-pyridinecarboxylate) .
  • Stability : The -CF₃ group provides resistance to oxidative metabolism, a critical advantage over chlorine-substituted analogs (e.g., methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate), which may undergo dehalogenation .

Biological Activity

Methyl 5-(trifluoromethyl)piperidine-2-carboxylate hydrochloride is a compound of interest due to its unique trifluoromethyl group, which has been shown to enhance biological activity in various chemical entities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis, and potential therapeutic applications.

The compound's molecular structure features a piperidine ring substituted with a trifluoromethyl group and a carboxylate moiety. This configuration is significant as the trifluoromethyl group often contributes to increased lipophilicity and metabolic stability, enhancing the compound's bioactivity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. In vitro assays have demonstrated its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for effective antibacterial activity was determined to be less than 20 µM, indicating strong potential for therapeutic use in treating resistant infections .

Antiviral Properties

The compound has also shown promise in antiviral applications. Mechanistic studies suggest that it may interact with viral surface proteins, potentially inhibiting viral entry into host cells. For instance, derivatives of similar structures have been reported to effectively inhibit the entry of viruses such as HIV and enterovirus .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the trifluoromethyl group is critical for enhancing potency and selectivity against specific biological targets. SAR studies indicate that modifications to the piperidine ring or the carboxylate moiety can significantly alter biological outcomes, underscoring the importance of chemical structure in drug design .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Trifluoromethyl Group : Various reagents such as trifluoromethylsilane can be employed to introduce this functional group.
  • Carboxylation : The final step often involves carboxylation reactions to yield the desired ester form.

Table 1 summarizes key synthetic routes and yields observed in recent studies.

StepReaction TypeYield (%)
1Cyclization78
2Trifluoromethylation75
3Carboxylation85

Case Studies

Several case studies highlight the compound's biological activity:

  • Case Study 1 : In a study targeting MRSA, this compound demonstrated an MIC of 6.3 µM, suggesting strong antibacterial properties suitable for further development into therapeutic agents .
  • Case Study 2 : A separate investigation into its antiviral effects showed that modifications in the trifluoromethyl group enhanced binding affinity to viral proteins, thereby increasing its efficacy against HIV .

Q & A

Q. Purity Optimization :

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient).
  • Recrystallization : Ethanol/water mixtures yield crystals with ≥98% purity .
Synthetic Step Reagents/Conditions Yield (%) Purity (%)
TrifluoromethylationKTFMB, Pd(OAc)₂, DMF, 80°C65–7085–90
EsterificationSOCl₂, MeOH, 0°C90–9595
Salt FormationHCl (g), Et₂O9898–99

How can structural ambiguities in the compound be resolved using crystallographic methods?

Advanced Question
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical for resolving stereochemical ambiguities. For example, the trifluoromethyl group’s orientation can cause disorder in electron density maps. Strategies include:

  • Data Collection : High-resolution (≤0.8 Å) data at 100 K to minimize thermal motion .
  • Refinement : SHELXL’s PART instruction to model disorder, with occupancy ratios refined against Fo² .
  • Validation : Check using R1/wR2 residuals and ADDSYM in PLATON to detect missed symmetry .

Case Study : A 2020 study resolved a piperidine derivative’s chair conformation using SHELX (R1 = 0.032), confirming axial trifluoromethyl placement via anisotropic displacement parameters .

What safety protocols are critical when handling this compound in solution-phase synthesis?

Basic Question
Safety measures align with piperidine hydrochloride SDS guidelines:

  • Ventilation : Use fume hoods (≥0.5 m/s airflow) to prevent aerosol inhalation .
  • PPE : Nitrile gloves (tested against HCl), EN 166-certified goggles, and flame-resistant lab coats .
  • Spill Management : Neutralize with sodium bicarbonate, then absorb via vermiculite .

Thermal Hazard : Decomposition above 200°C releases HF and CO; DSC analysis recommends storage below 25°C .

How can reaction yields be improved in trifluoromethylation steps?

Advanced Question
Yield limitations arise from steric hindrance at the piperidine 5-position. Methodological improvements:

  • Catalyst Screening : Pd/Cu bimetallic systems increase turnover number (TON) to 1,200 vs. 500 for Pd alone .
  • Solvent Effects : DMF/THF (4:1) reduces byproduct formation by 30% compared to pure DMF.
  • Microwave Assistance : 80°C, 150 W irradiation reduces reaction time from 24 hr to 6 hr (yield: 75% vs. 65%) .
Catalyst Solvent Time (hr) Yield (%)
Pd(OAc)₂DMF2465
Pd/CuDMF/THF675

How should researchers address discrepancies between spectroscopic and crystallographic data?

Advanced Question
Contradictions often arise between NMR (solution state) and XRD (solid state). For example, a 2023 study observed axial trifluoromethyl via XRD but equatorial via NOESY. Resolution strategies:

Variable-Temperature NMR : Confirm conformational flexibility (e.g., coalescence temperature analysis).

DFT Calculations : Compare energy barriers for chair flipping (e.g., Gaussian09 at B3LYP/6-31G* level).

Powder XRD : Validate bulk conformation if single crystals are unavailable .

What in vitro assays are suitable for evaluating this compound’s biological activity?

Advanced Question
Given its structural similarity to CNS-active piperidines, prioritize:

  • Receptor Binding : Radioligand assays (e.g., σ1 receptor IC50 determination via [³H]-pentazocine displacement).
  • Enzyme Inhibition : Test against acetylcholinesterase (Ellman’s method, 412 nm monitoring).
  • Cytotoxicity : MTT assay in HEK293 cells (EC50 calculation, 72 hr exposure) .

Positive Control : Use donepezil for acetylcholinesterase (IC50 = 6 nM) to validate assay conditions .

How can researchers mitigate batch-to-batch variability in hydrochloride salt formation?

Advanced Question
Variability stems from HCl gas flow rate control. Solutions:

  • Automated Titration : Use Metrohm Titrando with pH endpoint detection (target pH 2.0 ± 0.1).
  • Drying Protocols : Lyophilization at −50°C/0.01 mbar reduces hydrate formation vs. vacuum oven drying .
Method Residual Solvent (%) Crystallinity (XRD)
Lyophilization0.2High
Vacuum Oven1.5Moderate

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